![molecular formula C17H16N2O3 B6335636 Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 1353000-18-6](/img/structure/B6335636.png)
Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate
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Description
“Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is an organic compound. It is a derivative of carbamic acid, with a benzyl group, a cyano group, and a 3-methoxyphenyl group attached to the carbamate functional group .
Molecular Structure Analysis
The molecular formula of “Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is C17H16N2O3 . This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
- Cyanoacetylation of Amines : Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate can serve as a cyanoacetamide precursor. Neat methods involving alkyl cyanoacetates have been employed to prepare N-aryl or N-heteryl cyanoacetamides, which find applications in organic synthesis and drug discovery .
- Boron Reagents for Suzuki–Miyaura Coupling : The compound’s cyano group can be utilized in Suzuki–Miyaura coupling reactions. These reactions are valuable for constructing carbon–carbon bonds, especially in medicinal chemistry. The mild reaction conditions and functional group tolerance make this method attractive for drug development .
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
benzyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-5-8-14(10-15)16(11-18)19-17(20)22-12-13-6-3-2-4-7-13/h2-10,16H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMZAHYGAFBUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate |
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